molecular formula C6H7BrN2O B591708 (4-Amino-5-bromopyridin-3-yl)methanol CAS No. 1806995-45-8

(4-Amino-5-bromopyridin-3-yl)methanol

Cat. No.: B591708
CAS No.: 1806995-45-8
M. Wt: 203.039
InChI Key: XJZSDOAVPLXAMX-UHFFFAOYSA-N
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Description

(4-Amino-5-bromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-bromopyridin-3-yl)methanol typically involves the bromination of 4-aminopyridine followed by a reduction process to introduce the methanol group. The reaction conditions often require the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. These methods are optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-Amino-5-bromopyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-5-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-bromopyridin-2-yl)methanol
  • (4-Amino-5-chloropyridin-3-yl)methanol
  • (4-Amino-5-fluoropyridin-3-yl)methanol

Uniqueness

(4-Amino-5-bromopyridin-3-yl)methanol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Biological Activity

(4-Amino-5-bromopyridin-3-yl)methanol is a pyridine derivative notable for its unique chemical structure, which features both an amino group and a bromine atom. This compound has garnered attention due to its potential biological activities, including applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C6H7BrN2O, with a molecular weight of approximately 202.04 g/mol. The compound's structure allows for diverse chemical interactions, particularly through hydrogen bonding and halogen bonding due to the presence of the amino and bromine groups, respectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can engage in hydrogen bonding with enzymes or receptors, while the bromine atom can participate in halogen bonding, potentially enhancing binding affinity and specificity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom is critical for its antimicrobial efficacy .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including A-431 and Jurkat cells. The compound's mechanism involves modulation of apoptosis pathways, likely mediated through interactions with specific proteins involved in cell survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in various physiological processes. Studies suggest that specific substitutions on the pyridine ring can enhance inhibitory activity against CA .

Case Studies

StudyBiological ActivityFindings
AntimicrobialEffective against Staphylococcus aureus with MIC values comparable to standard antibiotics.
AnticancerInduced apoptosis in A-431 cell line with IC50 values lower than doxorubicin.
Enzyme InhibitionInhibited carbonic anhydrase activity with significant potency depending on structural modifications.

Properties

IUPAC Name

(4-amino-5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZSDOAVPLXAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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